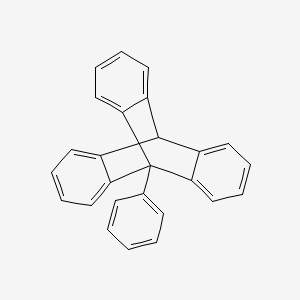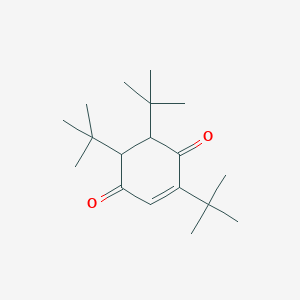
2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione is an organic compound with the molecular formula C18H30O2 It is a derivative of cyclohexene, characterized by the presence of three tert-butyl groups and two ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione typically involves the reaction of 2,6-di-tert-butylphenol with suitable oxidizing agents. One common method includes the use of secondary amines as catalysts to facilitate the formation of the desired product. The reaction conditions often involve the dropwise addition of secondary amines to reduce the dosages required and improve the yield .
Industrial Production Methods
Industrial production of this compound may involve optimized conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact. The process may also include steps to remove by-products and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, alcohols, and substituted cyclohexene compounds.
Scientific Research Applications
2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione involves its interaction with various molecular targets. The compound can act as an antioxidant, preventing the oxidation of other molecules. It may also interact with enzymes and proteins, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylcyclohexa-2,5-diene-1,4-dione: A similar compound with two tert-butyl groups and similar structural features.
2,6-Di-tert-butylphenol: Another related compound used in similar applications.
Uniqueness
2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione is unique due to the presence of three tert-butyl groups, which provide steric hindrance and influence its reactivity.
Properties
CAS No. |
20784-82-1 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2,5,6-tritert-butylcyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C18H30O2/c1-16(2,3)11-10-12(19)13(17(4,5)6)14(15(11)20)18(7,8)9/h10,13-14H,1-9H3 |
InChI Key |
VUBWATNLIMMKFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C(C(=O)C(=CC1=O)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
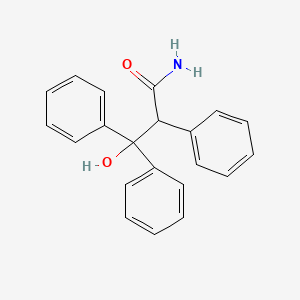

![3-Phenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14715295.png)
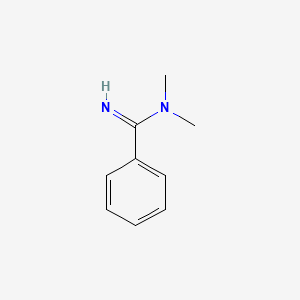
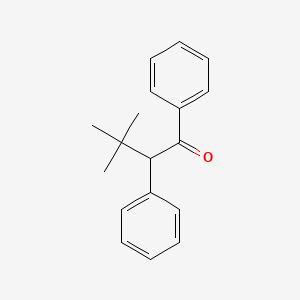
![2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B14715305.png)
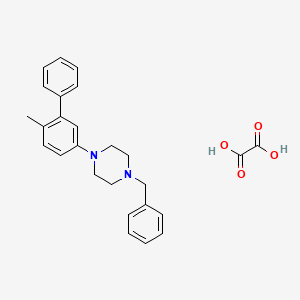
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14715317.png)
![N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B14715329.png)

